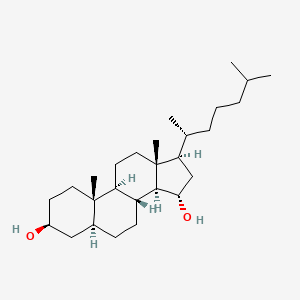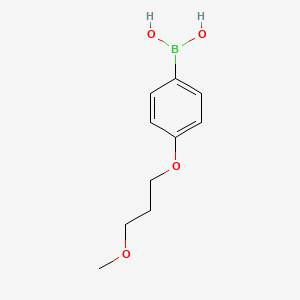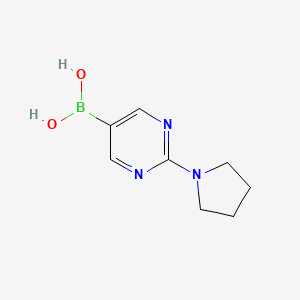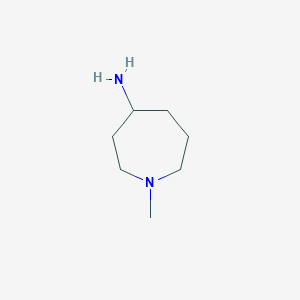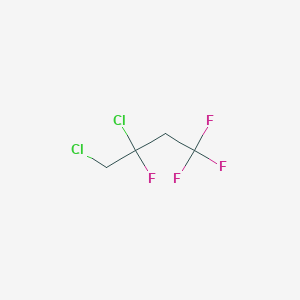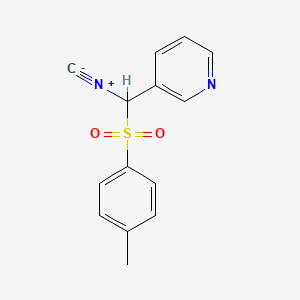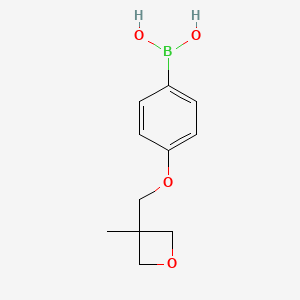
N-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
N-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, also known as MIDA boronate, is a boronic acid derivative that has gained significant attention in the field of organic synthesis. It is a versatile reagent that has been used in various organic transformations due to its unique properties.
Scientific Research Applications
Borylation Reactions
This compound is utilized in borylation reactions, specifically at the benzylic C-H bond of alkylbenzenes. In the presence of a palladium catalyst, it forms pinacol benzyl boronate. This reaction is crucial for the synthesis of organoboron compounds, which are valuable intermediates in organic synthesis and medicinal chemistry .
Hydroboration of Alkynes and Alkenes
It serves as a reagent in the hydroboration of alkyl or aryl alkynes and alkenes. Transition metal catalysts facilitate this process, leading to the formation of boronate esters. These esters are pivotal in various organic transformations, including Suzuki-Miyaura cross-coupling reactions .
Coupling with Aryl Iodides
The compound is involved in coupling reactions with aryl iodides in the presence of a copper catalyst. This forms aryl boronates, which are essential in carbon-carbon bond-forming reactions. Such reactions are widely used in the development of complex organic molecules .
Asymmetric Hydroboration
Asymmetric hydroboration of 1,3-enynes with this compound can lead to the formation of chiral allenyl boronates. These chiral compounds have significant applications in asymmetric synthesis, which is a cornerstone of modern pharmaceutical production .
Synthesis of Novel Copolymers
This compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These materials have potential applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the field of organic synthesis .
Mode of Action
Similar compounds are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that it may play a role in the formation of boronic esters, which are important intermediates in organic synthesis.
Result of Action
The formation of boronic esters through its involvement in hydroboration reactions could have significant implications in organic synthesis .
properties
IUPAC Name |
N-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-6-7-11(9-12)10-13(18)17-5/h6-9H,10H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIZOGWOSMFUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682288 | |
| Record name | N-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1036761-96-2 | |
| Record name | N-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1422060.png)

